molecular formula C6H5F3N2O2 B2906787 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 1478221-87-2

2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2906787
CAS RN: 1478221-87-2
M. Wt: 194.113
InChI Key: CUFGNFBBKATDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, also known as CF3-DMI, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and contains a trifluoromethyl group, which makes it a valuable tool for drug discovery and development.

Scientific Research Applications

2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of several enzymes, including kinases and proteases, which are involved in various diseases such as cancer, inflammation, and viral infections. 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been used as a building block in the synthesis of other bioactive compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its high potency and selectivity towards specific enzymes, making it a valuable tool for drug discovery and development. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its low solubility in water, which can make it challenging to use in certain assays. Additionally, the high potency of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can also make it toxic to cells at higher concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid. One of the areas of interest is the development of new analogs of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid with improved solubility and potency. Additionally, the use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is also an area of research. Furthermore, the potential use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a tool for studying the role of specific enzymes in disease processes is also an area of interest. Finally, the development of new synthetic methods for 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid and its analogs is also an area of future research.
Conclusion
In conclusion, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a valuable compound with potential applications in drug discovery and development. Its high potency and selectivity towards specific enzymes make it a valuable tool for studying disease-related processes. While there are limitations to its use in certain experiments, the future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid are promising.

Synthesis Methods

The synthesis of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-methyl-4,5-dicyanoimidazole with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFGNFBBKATDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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